molecular formula C₁₄H₄D₁₈O B1146990 2,4-Di-tert-butylphenol-d18 CAS No. 1246816-88-5

2,4-Di-tert-butylphenol-d18

Cat. No.: B1146990
CAS No.: 1246816-88-5
M. Wt: 224.43
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Di-tert-butylphenol-d18 is a deuterated derivative of 2,4-Di-tert-butylphenol, a phenolic compound characterized by the presence of two tert-butyl groups attached to the benzene ring. This compound is primarily used in scientific research due to its unique properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di-tert-butylphenol-d18 typically involves the deuteration of 2,4-Di-tert-butylphenol. The process begins with the Friedel-Crafts alkylation of phenol using isobutylene in the presence of a strong acid catalyst, such as triflic acid or zeolites . The deuteration is then achieved by replacing the hydrogen atoms with deuterium, often using deuterated reagents like deuterated water or deuterated acids under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The deuteration step is critical and requires specialized equipment to handle deuterated reagents safely and efficiently .

Chemical Reactions Analysis

Types of Reactions: 2,4-Di-tert-butylphenol-d18 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenols, quinones, and other aromatic compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-Di-tert-butylphenol-d18 involves its interaction with cellular components. It can disrupt cell membranes and interfere with redox homeostasis, leading to cell death. This compound targets the cell wall, cell membrane, and oxidative stress pathways, making it effective against various microorganisms .

Comparison with Similar Compounds

Uniqueness: 2,4-Di-tert-butylphenol-d18 is unique due to its deuterated nature, which makes it particularly useful in research involving isotopic labeling and studies of reaction mechanisms. Its stability and reactivity also make it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9,15H,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKWICRCANNIBI-NBDUPMGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC(=C(C=C1)O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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